![molecular formula C22H26N2O3 B2452247 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 951505-82-1](/img/structure/B2452247.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, also known as BTA-EG6, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of cancer research.
Scientific Research Applications
Structural Aspects and Inclusion Compounds
Research on amide-containing isoquinoline derivatives, including compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide, has shown significant findings in the formation of gels and crystalline solids upon treatment with various acids. These structural aspects reveal the potential for creating host–guest complexes with enhanced fluorescence emission, indicating applications in material science and sensor technology. The study of such compounds' crystal structures offers insights into their potential utility in developing new materials with specific optical properties (Karmakar et al., 2007).
Antiproliferative Activities
Compounds bearing structural similarities to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Specifically, certain derivatives demonstrated significant inhibitory effects on cell proliferation, particularly against nasopharyngeal carcinoma cells, without detectable cytotoxicity against non-cancerous cells. This highlights their potential in developing targeted anticancer therapies (I‐Li Chen et al., 2013).
Synthetic Route Development
Efforts to synthesize compounds related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide have led to the development of new synthetic routes that achieve high yields and purity. Such research not only facilitates the production of these compounds for further study but also contributes to the broader field of synthetic chemistry by providing efficient methods for generating complex molecules (Ma Wenpeng et al., 2014).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-12-24-20-10-9-18(14-17(20)8-11-22(24)26)23-21(25)15-27-19-7-5-6-16(2)13-19/h5-7,9-10,13-14H,3-4,8,11-12,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXAUAMDWYSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide |
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